molecular formula C7H6OS4 B14079421 1,3-Dithiole-4-methanol, 2-(1,3-dithiol-2-ylidene)- CAS No. 68128-93-8

1,3-Dithiole-4-methanol, 2-(1,3-dithiol-2-ylidene)-

Cat. No.: B14079421
CAS No.: 68128-93-8
M. Wt: 234.4 g/mol
InChI Key: VYGCDOZSXPBPLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dithiole-4-methanol, 2-(1,3-dithiol-2-ylidene)- typically involves the reaction of 1,3-dithiolan-2-thiones with dimethyl acetylenedicarboxylate . This reaction forms the compound as a major product. Another method involves the reaction of ethylene trithiocarbonate with dimethyl acetylenedicarboxylate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial production, provided the reaction conditions are optimized for larger quantities.

Chemical Reactions Analysis

Types of Reactions

1,3-Dithiole-4-methanol, 2-(1,3-dithiol-2-ylidene)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the dithiole rings, leading to different derivatives.

    Substitution: The methanol group can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or other reduced forms of the compound.

Scientific Research Applications

1,3-Dithiole-4-methanol, 2-(1,3-dithiol-2-ylidene)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dithiole-4-methanol, 2-(1,3-dithiol-2-ylidene)- involves its interaction with molecular targets through its dithiole rings and methanol group. These interactions can lead to various biochemical effects, depending on the specific target and pathway involved. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dithiole-4-methanol, 2-(1,3-dithiol-2-ylidene)- is unique due to its combination of dithiole rings and a methanol group, which provides it with distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industry.

Properties

IUPAC Name

[2-(1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6OS4/c8-3-5-4-11-7(12-5)6-9-1-2-10-6/h1-2,4,8H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGCDOZSXPBPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C2SC=C(S2)CO)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6OS4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447727
Record name 1,3-Dithiole-4-methanol, 2-(1,3-dithiol-2-ylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68128-93-8
Record name 1,3-Dithiole-4-methanol, 2-(1,3-dithiol-2-ylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.